molecular formula C14H18N4O2 B12528826 5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine CAS No. 652160-96-8

5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine

Cat. No.: B12528826
CAS No.: 652160-96-8
M. Wt: 274.32 g/mol
InChI Key: LNSYUYYLOWGAGN-UHFFFAOYSA-N
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Description

5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine is an organic compound that belongs to the class of aminopyrimidines. This compound features a pyrimidine ring substituted with a 3,4-dimethoxyphenylethyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine typically involves the reaction of 3,4-dimethoxyphenylethylamine with a pyrimidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to form the carbon-carbon bond between the phenyl and pyrimidine rings . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

652160-96-8

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O2/c1-19-11-6-4-9(7-12(11)20-2)3-5-10-8-17-14(16)18-13(10)15/h4,6-8H,3,5H2,1-2H3,(H4,15,16,17,18)

InChI Key

LNSYUYYLOWGAGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CN=C(N=C2N)N)OC

Origin of Product

United States

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